4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride 4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026578
InChI: InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H
SMILES:
Molecular Formula: C7H17ClNO2P
Molecular Weight: 213.64 g/mol

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride

CAS No.:

Cat. No.: VC18026578

Molecular Formula: C7H17ClNO2P

Molecular Weight: 213.64 g/mol

* For research use only. Not for human or veterinary use.

4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride -

Specification

Molecular Formula C7H17ClNO2P
Molecular Weight 213.64 g/mol
IUPAC Name 4-dimethylphosphorylpiperidin-4-ol;hydrochloride
Standard InChI InChI=1S/C7H16NO2P.ClH/c1-11(2,10)7(9)3-5-8-6-4-7;/h8-9H,3-6H2,1-2H3;1H
Standard InChI Key YBNVYDOMIPKSDJ-UHFFFAOYSA-N
Canonical SMILES CP(=O)(C)C1(CCNCC1)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition

The molecular formula of 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is C₇H₁₇ClNO₂P, with a molecular weight of 237.64 g/mol. The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group (–OH) and a dimethylphosphoryl group (–PO(CH₃)₂), forming a zwitterionic structure neutralized by hydrochloric acid.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name4-(Dimethylphosphoryl)piperidin-4-ol hydrochloride
Molecular FormulaC₇H₁₇ClNO₂P
Molecular Weight237.64 g/mol
Parent Compound4-(Dimethylphosphoryl)piperidin-4-ol
CAS RegistryNot publicly available

Stereochemical Considerations

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis for 4-(dimethylphosphoryl)piperidin-4-ol hydrochloride is documented, methodologies for related piperidinols involve:

  • Ring-Closing Reactions: Cyclization of aminoketones or amines with phosphorylating agents.

  • Phosphorylation: Post-functionalization of preformed piperidin-4-ol derivatives using dimethylphosphoryl chloride.

  • Hydrochloride Formation: Neutralization with HCl in polar solvents like ethanol or water .

Table 2: Comparative Synthetic Yields for Piperidine Analogs

CompoundYield (%)Purity (%)Reference
4-(4-Chlorophenyl)piperidin-4-ol9099
4-(Fluoromethyl)piperidin-4-ol HCl

Challenges in Optimization

  • Phosphoryl Group Stability: Hydrolytic sensitivity of the P–O bond under acidic or basic conditions necessitates controlled reaction environments.

  • Crystallization: High polarity complicates recrystallization; toluene/ethyl acetate mixtures are effective for analogs .

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, methanol) but limited solubility in non-polar solvents. Aqueous solubility is pH-dependent due to the protonatable amine and ionizable phosphoryl group.

Table 3: Predicted Physicochemical Parameters

ParameterValueMethod
logP0.82 ± 0.3Computed
pKa (amine)9.1 ± 0.5Predicted
Water Solubility12.7 mg/mLALOGPS

Spectroscopic Characterization

  • ¹H NMR: δ 3.5–4.0 ppm (piperidine H), δ 1.2–1.8 ppm (P–CH₃).

  • ³¹P NMR: Single resonance near δ 25 ppm, indicative of a dimethylphosphoryl group.

Applications in Drug Development

Intermediate for Radiolabeling

The phosphoryl group enables chelation with radiometals (e.g., ⁹⁹mTc) for diagnostic imaging.

Prodrug Design

Hydroxyl and phosphoryl groups serve as sites for prodrug functionalization, enhancing bioavailability.

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